3-(2-chloroethylsulfonyl)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloroethylsulfonyl)propanoic Acid is an organic compound with the molecular formula C5H9ClO4S and a molecular weight of 200.63 g/mol. This compound contains a sulfonyl group, a chloroethyl group, and a propanoic acid moiety, making it a versatile molecule in various chemical reactions and applications.
Scientific Research Applications
3-(2-chloroethylsulfonyl)propanoic Acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe to investigate biological pathways involving sulfonyl groups.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Safety and Hazards
Preparation Methods
The synthesis of 3-(2-chloroethylsulfonyl)propanoic Acid typically involves the reaction of 3-chloropropanoic acid with ethylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product in high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
3-(2-chloroethylsulfonyl)propanoic Acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols, leading to the formation of corresponding substituted products.
Oxidation Reactions: The sulfonyl group can be further oxidized to form sulfone derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Mechanism of Action
The mechanism of action of 3-(2-chloroethylsulfonyl)propanoic Acid involves its ability to act as an electrophile due to the presence of the chloroethyl group. This allows it to react with nucleophiles in biological systems, leading to the formation of covalent bonds with target molecules. The sulfonyl group can also participate in various biochemical reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar compounds to 3-(2-chloroethylsulfonyl)propanoic Acid include:
3-(2-bromoethylsulfonyl)propanoic Acid: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
3-(2-iodoethylsulfonyl)propanoic Acid: Contains an iodo group, which can undergo different substitution reactions compared to the chloro derivative.
3-(2-methylethylsulfonyl)propanoic Acid: Contains a methylethyl group, which affects its steric and electronic properties.
These compounds share similar structural features but differ in their reactivity and specific applications, highlighting the unique properties of this compound.
Properties
IUPAC Name |
3-(2-chloroethylsulfonyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO4S/c6-2-4-11(9,10)3-1-5(7)8/h1-4H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVYXBHBVZBALB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)CCCl)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3884-76-2 |
Source
|
Record name | 3-(2-chloroethanesulfonyl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.